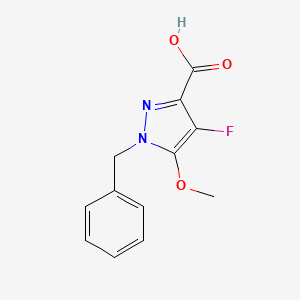

1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11FN2O3 |

|---|---|

Molecular Weight |

250.23 g/mol |

IUPAC Name |

1-benzyl-4-fluoro-5-methoxypyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H11FN2O3/c1-18-11-9(13)10(12(16)17)14-15(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,17) |

InChI Key |

CASRIMABJPMMLJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NN1CC2=CC=CC=C2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The pyrazole ring serves as the foundational structure for this compound. A widely adopted method involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, acetylenic ketones react with substituted hydrazines to form 1,3,5-trisubstituted pyrazoles. In one approach, diacetylene ketones 20 (Scheme 6 in ) undergo cyclization with phenylhydrazine 5 in ethanol, yielding regioisomeric pyrazoles. This reaction is temperature-sensitive, with optimal yields achieved at 70–90°C .

For the target compound, a fluorinated and methoxylated acetylenic ketone precursor could be synthesized. The fluorine atom at position 4 is introduced via electrophilic fluorination or by using fluorinated building blocks. Methoxy groups are typically incorporated via nucleophilic substitution or through pre-functionalized starting materials. For instance, 5-methoxy substituents may arise from methoxylation of a hydroxylated intermediate under Mitsunobu conditions or via direct substitution with methoxide ions .

Regioselective Functionalization of Pyrazole Intermediates

Regioselectivity is critical for positioning substituents at the 4-fluoro and 5-methoxy sites. Patent US9145369B2 describes a regioselective method for synthesizing 1-alkyl-3-fluoroalkylpyrazoles. By employing α-benzotriazolylenones 48 (Scheme 16 in ), the 4-position is selectively functionalized due to increased acidity of the α-hydrogen, enabling fluorination or methoxylation. Key conditions include:

-

Temperature : 20–80°C

-

Catalysts : Base-mediated deprotonation (e.g., KOtBu)

-

Reagents : Selectfluor® for fluorination, methyl iodide for methoxylation .

The benzyl group at the 1-position is introduced via alkylation of the pyrazole nitrogen. Using benzyl bromide or chloride in the presence of a base (e.g., NaH) in DMF at 60°C achieves quantitative N-benzylation .

Oxidation of Methyl Groups to Carboxylic Acids

The carboxylic acid moiety at position 3 is often installed via oxidation of a methyl precursor. A proven method involves treating 3-methylpyrazole derivatives with potassium permanganate (KMnO₄) in aqueous acidic media. For example, 3,5-dimethyl-1H-pyrazole reacts with KMnO₄ (4:1 molar ratio) at 70–90°C, yielding 1H-pyrazole-3,5-dicarboxylic acid in 33% yield (Scheme 1 in ). Adapting this to the target compound, 3-methyl-1-benzyl-4-fluoro-5-methoxy-1H-pyrazole would undergo oxidation with KMnO₄ or RuO₄ under controlled pH (2–3) to prevent over-oxidation .

Functional Group Interconversion Pathways

Alternative routes involve converting ester or nitrile groups to carboxylic acids. For instance, 1-benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carbonitrile can be hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions to the corresponding acid. This method, however, requires stringent control of reaction time and temperature to avoid pyrazole ring degradation .

Acid chlorides serve as versatile intermediates. As demonstrated in , pyrazole-3-carboxylic acid 2 is treated with thionyl chloride (SOCl₂) to form the acid chloride 3 , which subsequently reacts with amines or undergoes hydrolysis to regenerate the acid. For the target compound, this pathway ensures high purity (>95%) when conducted under anhydrous conditions .

Analytical Validation and Optimization

Spectroscopic Characterization :

-

¹H NMR : Key signals include δ 7.07 ppm (pyrazole C4-H), δ 5.21 ppm (benzyl CH₂), and δ 3.85 ppm (methoxy OCH₃) .

-

IR : Peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) confirm functional groups .

Optimized Reaction Conditions :

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural Comparison with Pyrazole Carboxylic Acid Derivatives

Key Observations :

- Benzyl vs.

- Fluorine vs.

- Carboxylic Acid Position : A 3-carboxylic acid (target compound) vs. 4-carboxylic acid () alters hydrogen-bonding networks and molecular geometry, impacting target binding .

Biological Activity

1-Benzyl-4-fluoro-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS Number: 1707609-60-6) is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a benzyl group, a fluorine atom at the 4-position, and a methoxy group at the 5-position, contributes to its diverse biological activities. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involving the reaction of appropriate pyrazole derivatives with benzyl halides.

- Functional Group Modifications : Utilizing existing pyrazole structures and modifying them through fluorination and methoxylation processes.

These methods facilitate the efficient production of this compound in laboratory settings .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Key findings include:

- Microtubule Destabilization : Compounds related to this structure have shown effective inhibition of microtubule assembly, indicating potential use as microtubule-destabilizing agents in cancer therapy .

- Apoptosis Induction : In vitro studies demonstrated that certain derivatives could enhance caspase-3 activity in breast cancer MDA-MB-231 cells, leading to apoptosis at concentrations as low as 1.0 μM .

Other Biological Activities

- Anti-inflammatory Effects : Compounds within the pyrazole class have exhibited significant anti-inflammatory properties, with some derivatives showing superior activity compared to established anti-inflammatory drugs like celecoxib and indomethacin .

- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or enhancing drug efficacy .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.